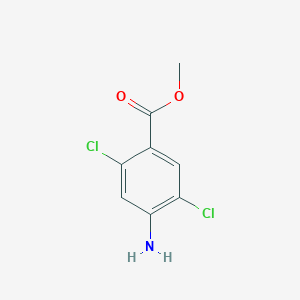

Methyl 4-amino-2,5-dichlorobenzoate

Description

BenchChem offers high-quality Methyl 4-amino-2,5-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2,5-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOJWNGHENFKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-amino-2,5-dichlorobenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of Methyl 4-amino-2,5-dichlorobenzoate

Executive Summary

Methyl 4-amino-2,5-dichlorobenzoate (CAS No. 1449239-00-2) is a halogenated aromatic amine derivative with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1][2] Its trifunctional nature—possessing a nucleophilic amino group, an ester moiety amenable to transformation, and a dichlorinated benzene ring suitable for cross-coupling reactions—makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its known and predicted chemical properties, a logical synthetic approach, its reactivity profile, and essential safety considerations. Due to the compound's specialized nature, publicly available experimental data is limited; therefore, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded profile for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. These properties govern its behavior in both storage and reaction conditions.

Chemical Structure

The molecular structure of Methyl 4-amino-2,5-dichlorobenzoate is defined by a central benzene ring substituted with a methyl ester group at position 1, an amino group at position 4, and chlorine atoms at positions 2 and 5.

Identification and Core Properties

Summarizing the key identifiers and quantitative data provides a quick reference for laboratory use. While experimentally determined values for properties like melting and boiling points are not widely published, the molecular formula and weight are definitive.

| Property | Value | Source |

| IUPAC Name | Methyl 4-amino-2,5-dichlorobenzoate | N/A |

| CAS Number | 1449239-00-2 | [1][2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 220.05 g/mol | [1][2][3][4] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in various organic solvents (Predicted) | [5] |

Synthesis and Reactivity

Understanding how a molecule is synthesized and how it behaves in chemical reactions is paramount for its application in constructing more complex target molecules.

Proposed Synthetic Pathway: Fischer Esterification

The most direct and logical approach for synthesizing Methyl 4-amino-2,5-dichlorobenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-2,5-dichlorobenzoic acid. This acid-catalyzed reaction with methanol is a fundamental and reliable transformation in organic chemistry. The causality for this choice rests on the high efficiency and atom economy of the reaction, where methanol acts as both the solvent and the reagent, driven to completion by the removal of the water byproduct or the use of a large excess of alcohol.

Experimental Protocol: A Generalized Approach

This protocol is a self-validating system based on established methods for analogous compounds.[5][6] The success of the reaction is monitored by Thin Layer Chromatography (TLC) and confirmed by the purification and characterization of the final product.

Objective: To synthesize Methyl 4-amino-2,5-dichlorobenzoate from 4-amino-2,5-dichlorobenzoic acid.

Materials:

-

4-amino-2,5-dichlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-2,5-dichlorobenzoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous methanol to serve as both reagent and solvent.

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the stirring suspension. The choice of a strong protic acid is critical to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure Methyl 4-amino-2,5-dichlorobenzoate.

Reactivity Profile

The compound's utility stems from the distinct reactivity of its three functional groups, allowing for selective chemical modifications.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should feature three distinct signals:

-

A singlet integrating to 3H in the δ 3.8-4.0 ppm range, corresponding to the methyl ester (-OCH₃) protons.[7]

-

A broad singlet integrating to 2H, corresponding to the amino (-NH₂) protons. Its chemical shift can vary but is typically found downfield.

-

Two singlets, each integrating to 1H, in the aromatic region (δ 6.5-8.0 ppm). These correspond to the two non-equivalent protons on the benzene ring. The proton at C3 (between the two chlorine atoms) will likely be further downfield than the proton at C6.

-

-

¹³C NMR: The carbon NMR spectrum should show 8 distinct signals, corresponding to each unique carbon atom in the molecule. Predicted chemical shifts, based on analogous structures, would be approximately:[8]

-

C=O (ester): ~165-167 ppm

-

Aromatic C-N: ~145-150 ppm

-

Aromatic C-Cl: ~125-135 ppm

-

Aromatic C-H: ~110-130 ppm

-

Aromatic C-COOCH₃: ~120-130 ppm

-

-OCH₃: ~52 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule.

| Functional Group | Expected Absorption Band (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 (two bands) | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Methyl) | 2850 - 3000 | Stretch |

| C=O (Ester) | 1700 - 1725 | Stretch |

| C=C (Aromatic) | 1500 - 1600 | Stretch |

| C-O (Ester) | 1100 - 1300 | Stretch |

| C-Cl (Aryl Halide) | 1000 - 1100 | Stretch |

Source: Inferred from spectral data of similar compounds.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and characteristic fragmentation patterns. For Methyl 4-amino-2,5-dichlorobenzoate, the electron ionization (EI-MS) spectrum is expected to show:

-

Molecular Ion (M⁺): A prominent peak at m/z 219 (for ³⁵Cl isotopes).

-

Isotopic Pattern: A distinctive cluster of peaks for the molecular ion due to the two chlorine atoms: M⁺ (m/z 219), M+2 (m/z 221), and M+4 (m/z 223) in an approximate ratio of 9:6:1, which is a definitive signature for a dichlorinated compound.

Applications in Research and Development

The true value of Methyl 4-amino-2,5-dichlorobenzoate lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Synthesis: The amino group can be used as a handle for building amide bonds, sulfonamides, or for diazotization followed by Sandmeyer reactions. The dichlorinated ring allows for selective functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of complex drug candidates.[5][12]

-

Fine Chemicals and Materials Science: It can serve as a precursor for dyes, pigments, and specialty polymers where the specific substitution pattern imparts desired electronic or photophysical properties.[13][14]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1449239-00-2 is not widely available, data from structurally similar chlorinated aminobenzoates dictates a cautious approach.[15][16]

Hazard Identification

Based on analogous compounds, Methyl 4-amino-2,5-dichlorobenzoate should be handled as a hazardous substance with the following potential risks:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[17][18]

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or vapors.[18]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]

References

-

PubChem. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate: Properties and Applications. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-amino-2-chlorobenzoate: A Cornerstone in Pharmaceutical Intermediates. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). METHYL 2-AMINO-4-(((2,5-DICHLOROPHENYL)AMINO)CARBONYL)BENZOATE. Retrieved from [Link]

-

ChemBK. (2024). 4-Amino-2-Chlorobenzoic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 4-Amino-2-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

-

ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-[(2,5-dichlorophenyl)carbamoyl]benzoic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 4-amino-2,5-dichlorobenzoate - CAS:1449239-00-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. CAS 84228-48-8 | Methyl 5-amino-2,4-dichlorobenzoate - Synblock [synblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. innospk.com [innospk.com]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. 4-Amino-3,5-dichlorobenzoic acid 98 56961-25-2 [sigmaaldrich.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to Methyl 4-amino-2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-amino-2,5-dichlorobenzoate, a chemical compound of interest in synthetic chemistry and pharmaceutical research. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles.

Core Identification and Chemical Identity

Methyl 4-amino-2,5-dichlorobenzoate is a substituted aromatic compound. The precise arrangement of its functional groups—an amine, two chlorine atoms, and a methyl ester on a benzene ring—makes it a specific isomer with unique properties. Accurate identification is paramount to avoid confusion with other dichlorinated aminobenzoate esters.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

This unique numerical identifier ensures unambiguous tracking in databases, procurement, and regulatory documentation.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in experimental settings, from solubility and reactivity to its potential interactions in biological systems. The properties of Methyl 4-amino-2,5-dichlorobenzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 220.05 g/mol | [1][2] |

| Appearance | Typically a solid powder (color may vary) | Inferred from related compounds |

| Storage | Sealed in a dry environment at room temperature | [1] |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not widely available in public literature, which is common for specialized chemical intermediates.

Synthesis Pathway: A Proposed Methodological Approach

While specific, peer-reviewed synthesis protocols for Methyl 4-amino-2,5-dichlorobenzoate are not extensively published, a logical and effective route can be designed based on fundamental organic chemistry reactions. The most direct and common approach is the Fischer esterification of the parent carboxylic acid.

This self-validating protocol relies on well-established reaction mechanisms, ensuring a high probability of success. The causality behind this choice is its efficiency and the use of common, readily available reagents.

Proposed Synthesis: Esterification of 4-amino-2,5-dichlorobenzoic acid

The core of this synthesis involves the reaction of 4-amino-2,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst.

Caption: Proposed synthesis workflow for Methyl 4-amino-2,5-dichlorobenzoate.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2,5-dichlorobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield the final, high-purity compound.

This protocol is analogous to the synthesis of similar esters, such as Methyl 2,5-dichlorobenzoate, which is prepared by refluxing the corresponding acid in methanol with a sulfuric acid catalyst[3].

Applications in Research and Drug Development

Methyl 4-amino-2,5-dichlorobenzoate is best understood as a versatile chemical building block. Its trifunctional nature—possessing an amine, chloro groups, and an ester—offers multiple reactive sites for constructing more complex molecules.

-

Scaffold for Novel Compounds: The primary amine can be readily acylated or alkylated. The chloro substituents are suitable for nucleophilic aromatic substitution or participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization or used in amidation reactions.

-

Intermediate in Pharmaceutical Synthesis: While specific public examples are scarce for this exact isomer, related aminobenzoate structures are crucial intermediates. For instance, various substituted aminobenzoic acids and their esters are used in the synthesis of a wide range of pharmaceuticals. The methyl group, in particular, plays a significant role in modulating physicochemical and pharmacokinetic properties in drug design[4]. The strategic placement of chloro- and amino- groups can influence the electronic and steric properties of a final drug candidate, potentially enhancing its binding affinity to a target receptor.

The utility of similar trifunctional building blocks is well-documented in medicinal chemistry, enabling the creation of diverse molecular libraries for screening and lead optimization[5].

Caption: Reactivity and derivatization potential of the core molecule.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 4-amino-2,5-dichlorobenzoate is not widely published. Therefore, a conservative approach to handling is required, treating it with the precautions appropriate for related, potentially hazardous compounds.

Based on SDS information for structurally similar chemicals like other chlorinated aminobenzoates, the following precautions should be observed[6][7][8]:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[9].

As the toxicological properties have likely not been fully investigated, all exposure should be minimized.

References

-

Fisher Scientific. SAFETY DATA SHEET - Methyl 2-amino-4-chlorobenzoate. [Link]

-

Babar, T. M., et al. Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

- 1. Methyl 4-amino-2,5-dichlorobenzoate - CAS:1449239-00-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-2,5-dichlorobenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 4-amino-2,5-dichlorobenzoate, a key chemical intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data analysis with established experimental protocols to offer a comprehensive characterization of the molecule. In the absence of extensive, publicly available experimental spectra for this specific compound, this guide leverages a robust, comparative analysis of structurally similar molecules to provide a reliable interpretation of its spectroscopic profile.

Molecular Structure and Spectroscopic Overview

Methyl 4-amino-2,5-dichlorobenzoate possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and methyl ester (-COOCH₃) groups governs the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

An In-Depth Technical Guide to the Solubility of Methyl 4-amino-2,5-dichlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive framework for understanding and determining the solubility of methyl 4-amino-2,5-dichlorobenzoate, a compound of interest in pharmaceutical research, within a range of organic solvents. Recognizing the scarcity of publicly available solubility data for this specific molecule, this document emphasizes a robust, first-principles approach. It combines a thorough exploration of the thermodynamic principles governing dissolution with a detailed, field-proven experimental protocol. This guide is designed to empower researchers to generate reliable and reproducible solubility data, forming a solid foundation for formulation development, process chemistry, and further research endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Methyl 4-amino-2,5-dichlorobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The journey of a potential drug molecule from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. A comprehensive understanding of a compound's solubility characteristics in various organic solvents is paramount for several key aspects of drug development:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a crystalline form of the API with the desired purity, crystal habit, and polymorphic form.

-

Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating various dosage forms, from oral solutions to injectable formulations.

-

Process Chemistry: Solubility data informs the design of efficient and scalable synthetic and purification processes, impacting yield and cost-effectiveness.

-

Preclinical and Toxicological Studies: The preparation of dosing solutions for in vitro and in vivo studies requires knowledge of the compound's solubility in relevant vehicles.

This guide will provide the theoretical and practical tools necessary to systematically investigate the solubility of methyl 4-amino-2,5-dichlorobenzoate.

The Thermodynamic Landscape of Dissolution

The dissolution of a crystalline solid, such as methyl 4-amino-2,5-dichlorobenzoate, in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease (ΔG < 0).[1][2][3] The Gibbs free energy of solution is a function of both enthalpy (ΔH) and entropy (ΔS) changes, as described by the following equation:

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy.

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy.

The process of dissolution can be conceptually broken down into three steps, each with an associated enthalpy change:

-

Lattice Energy (ΔH_lattice): The energy required to break apart the crystal lattice of the solid solute. This is an endothermic process (ΔH > 0).

-

Cavitation Energy (ΔH_cavitation): The energy required to create a cavity in the solvent to accommodate a solute molecule. This is also an endothermic process (ΔH > 0).

-

Solvation Energy (ΔH_solvation): The energy released when the solute molecule is placed in the solvent cavity and interacts with the solvent molecules. This is an exothermic process (ΔH < 0).

The overall enthalpy of solution (ΔH_solution) is the sum of these three terms. The entropy of solution (ΔS_solution) is generally positive, as the random mixing of solute and solvent molecules increases the disorder of the system.

The interplay between the endothermic and exothermic processes, along with the entropic contribution, determines the overall spontaneity and extent of dissolution.

Caption: Thermodynamic cycle illustrating the enthalpy changes in the dissolution process.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5][6] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Apparatus

-

Methyl 4-amino-2,5-dichlorobenzoate: High purity, crystalline solid.

-

Organic Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, heptane).

-

Scintillation Vials or Screw-Cap Test Tubes: For containing the solid-solvent mixtures.

-

Orbital Shaker or Magnetic Stirrer with Hotplate: To provide constant agitation and temperature control.

-

Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the organic solvents used.

-

Volumetric Flasks and Pipettes: For accurate dilutions.

-

Analytical Balance: For precise weighing of the solid.

-

High-Performance Liquid Chromatography (HPLC) System with UV Detector or a UV-Vis Spectrophotometer: For quantitative analysis of the dissolved solute.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of methyl 4-amino-2,5-dichlorobenzoate into a series of scintillation vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of methyl 4-amino-2,5-dichlorobenzoate of known concentrations in the same solvent.

-

Determine the concentration of the dissolved solute in the diluted samples by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Method Considerations

-

HPLC-UV: This is often the preferred method due to its specificity and sensitivity. A reversed-phase C18 column is typically suitable for aromatic compounds. The mobile phase composition (e.g., a mixture of acetonitrile or methanol and water) and the UV detection wavelength should be optimized for methyl 4-amino-2,5-dichlorobenzoate.

-

UV-Vis Spectroscopy: This method is simpler and faster but may be less specific if impurities with similar UV absorbance are present. The wavelength of maximum absorbance (λmax) for methyl 4-amino-2,5-dichlorobenzoate in the chosen solvent should be determined. A calibration curve based on Beer-Lambert's law is then constructed.[7][8][9]

Data Presentation and Interpretation

The experimentally determined solubility of methyl 4-amino-2,5-dichlorobenzoate should be reported in standard units such as mg/mL, g/L, or mol/L. It is essential to specify the temperature at which the measurement was made. The results can be effectively presented in a tabular format for easy comparison across different solvents.

Table 1: Template for Reporting the Solubility of Methyl 4-amino-2,5-dichlorobenzoate at a Specified Temperature

| Organic Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | Experimental Data | Calculated Data |

| Ethanol | 4.3 | Experimental Data | Calculated Data |

| Acetone | 5.1 | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | Experimental Data | Calculated Data |

| Toluene | 2.4 | Experimental Data | Calculated Data |

| Heptane | 0.1 | Experimental Data | Calculated Data |

By determining the solubility at different temperatures, the thermodynamic parameters of dissolution (ΔH and ΔS) can be calculated using the van 't Hoff equation:

ln(S) = - (ΔH / R) * (1/T) + (ΔS / R)

Where:

-

S is the molar solubility.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

A plot of ln(S) versus 1/T (a van 't Hoff plot) will yield a straight line with a slope of -ΔH/R and a y-intercept of ΔS/R, allowing for the determination of the enthalpy and entropy of solution.

Conclusion: A Pathway to Informed Drug Development

References

-

U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

AP Chemistry. (n.d.). 9.6 Free Energy of Dissolution. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 2). 4.2: Solvation Thermodynamics. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

- Forbes, W. F., & Sheratte, M. B. (1955). LIGHT ABSORPTION STUDIES. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1829–1837.

-

Chemistry LibreTexts. (2022, April 2). 6.4: Gibbs Energy and Solubility. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

-

ResearchGate. (n.d.). a UV–visible spectra of sodium benzoate and sodium benzoate-capped SNPs... Retrieved from [Link]

-

Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]

- Wu, J. C., & Ponder, J. W. (2012). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field.

-

JoVE. (2023, April 30). Video: Chemical and Solubility Equilibria. Retrieved from [Link]

-

Bouillot, B. (n.d.). Thermodynamics of crystallization. Mines Saint-Etienne. Retrieved from [Link]

-

ACG Publications. (2024, May 9). Validation of a UV-VIS-NIR Spectrophotometric Method for Determination of Sodium Benzoate in Water. Retrieved from [Link]

-

DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved from [Link]

- Chen, Y., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530–2533.

-

Mettler Toledo. (n.d.). Determine Sodium Benzoate Content in Soft Drinks by UV Vis. Retrieved from [Link]

-

Industrial & Engineering Chemistry Research. (n.d.). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. ACS Publications. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

Institutional Repository. (n.d.). Determination of Sodium Benzoate and Potassium Sorbate Contents in Selected Processed Packed Fruit Juices by Uv-Vis Spectrometry. Retrieved from [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Chemical and Solubility Equilibria [jove.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. mt.com [mt.com]

- 9. Determination of Sodium Benzoate and Potassium Sorbate Contents in Selected Processed Packed Fruit Juices by Uv-Vis Spectrometry [repository.ju.edu.et]

Physical and chemical properties of Methyl 4-amino-2,5-dichlorobenzoate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-amino-2,5-dichlorobenzoate

Foreword: A Molecule of Interest

In the landscape of modern chemical synthesis, the strategic placement of functional groups on an aromatic scaffold is a cornerstone of designing novel molecules with tailored properties. Methyl 4-amino-2,5-dichlorobenzoate emerges as a compound of significant interest for researchers in medicinal chemistry and materials science. Its trifunctional nature—comprising an amine, a methyl ester, and two chlorine atoms on a benzene ring—offers a versatile platform for synthetic elaboration. This guide provides a comprehensive technical overview of its core physical and chemical properties, analytical methodologies, and synthetic considerations, designed for the practicing scientist and drug development professional. We will delve into the causality behind its characteristics, offering field-proven insights to empower your research and development endeavors.

Core Chemical Identity

To ensure unambiguous identification and facilitate accurate database searches, the fundamental identifiers for Methyl 4-amino-2,5-dichlorobenzoate are consolidated below.

| Identifier | Data | Reference |

| IUPAC Name | Methyl 4-amino-2,5-dichlorobenzoate | N/A |

| CAS Number | 1449239-00-2 | [1][2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 220.05 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=C(C=C(C(=C1)Cl)N)Cl | [1] |

| InChI Key | N/A (Not available in search results) | N/A |

| Synonyms | Benzoic acid, 4-amino-2,5-dichloro-, methyl ester; 4-Amino-2,5-dichloro-benzoic acid methyl ester | [1][2] |

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and reaction conditions. While specific experimental data for Methyl 4-amino-2,5-dichlorobenzoate is not widely published, we can infer its likely properties based on its structure and data from analogous compounds.

| Property | Value / Observation | Rationale & Comparative Insights |

| Appearance | Expected to be a solid at room temperature, likely a white to off-white or pale yellow powder. | This is typical for substituted benzoates of similar molecular weight, such as Methyl 2-amino-4-chlorobenzoate (Powder or crystals)[3] and Methyl 4-aminobenzoate (solid). |

| Melting Point | Not experimentally determined. | The melting point is highly sensitive to substitution patterns. For comparison, Methyl 2-amino-5-chlorobenzoate melts at 67.0-73.0°C[4], while the non-chlorinated Methyl 4-aminobenzoate melts significantly higher at 110-114°C[5]. The specific dichlorination pattern of the target compound will uniquely determine its crystal lattice energy and thus its melting point. |

| Boiling Point | Not experimentally determined. | Due to its expected solid nature and relatively high molecular weight, it would likely decompose before boiling at atmospheric pressure. Vacuum distillation would be required. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) and slightly soluble or insoluble in water. | The ester and chlorinated aromatic structure confer lipophilicity, while the amino group provides some capacity for hydrogen bonding. This profile is consistent with related compounds like Methyl 4-aminobenzoate, which is soluble in alcohol and ether but only slightly soluble in water[5]. |

Spectroscopic Signature: Elucidating the Structure

Spectroscopic analysis is indispensable for structure verification and purity assessment. Below are the expected spectral characteristics for Methyl 4-amino-2,5-dichlorobenzoate, based on its functional groups.

| Technique | Expected Signature | Mechanistic Interpretation |

| ¹H NMR | ~3.8-3.9 ppm (singlet, 3H) : Methyl ester protons (-OCH₃).~4.0-5.0 ppm (broad singlet, 2H) : Amino protons (-NH₂). Shift is variable and depends on solvent and concentration.~6.5-7.5 ppm (2H, aromatic) : Two singlets or two doublets with a small coupling constant, corresponding to the protons on the benzene ring. The exact shifts are influenced by the electronic effects of the substituents. | The chemical shifts are dictated by the electronic environment. The ester methyl group is deshielded by the adjacent oxygen. The amino protons are exchangeable, hence the broad signal. The aromatic protons' positions are determined by the combined electron-donating effect of the amino group and the electron-withdrawing/inductive effects of the chlorine and ester groups. |

| ¹³C NMR | ~52 ppm : Methyl ester carbon (-OC H₃).~110-150 ppm : Six distinct signals for the aromatic carbons, with quaternary carbons (attached to Cl, N, C=O) showing different intensities.~165 ppm : Carbonyl carbon of the ester (-C =O). | The prediction for the carbonyl carbon is based on analogs like Methyl 4-aminobenzoate (~167 ppm)[6]. The specific shifts of the aromatic carbons are complex but predictable using computational models, with carbons attached to electronegative chlorine atoms shifted downfield. |

| IR Spectroscopy | 3300-3500 cm⁻¹ : N-H stretching vibrations (symmetric and asymmetric) of the primary amine.~1700-1720 cm⁻¹ : C=O stretching of the ester carbonyl group.~1600 cm⁻¹ : N-H bending and C=C aromatic ring stretching.~1200-1300 cm⁻¹ : C-O stretching of the ester.~700-850 cm⁻¹ : C-Cl stretching. | Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. This provides a "fingerprint" of the functional groups present in the molecule. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) : A peak at m/z 220, corresponding to the molecular weight. Due to the two chlorine atoms, this will be accompanied by characteristic M+2 and M+4 peaks in an approximate ratio of 100:65:10, arising from the natural isotopic abundance of ³⁵Cl and ³⁷Cl. | Electron ionization typically removes one electron to form the molecular ion. The isotopic pattern of chlorine is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in an unknown compound. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and common route to Methyl 4-amino-2,5-dichlorobenzoate is the Fischer esterification of the corresponding carboxylic acid. This method is reliable and uses readily available reagents.

Reaction: 4-amino-2,5-dichlorobenzoic acid + Methanol --(H⁺ catalyst)--> Methyl 4-amino-2,5-dichlorobenzoate

Caption: Fischer Esterification Workflow.

Step-by-Step Esterification Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-2,5-dichlorobenzoic acid (1.0 eq).

-

Reagents: Add an excess of methanol to act as both solvent and reactant.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This step is based on a general esterification procedure[7].

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Methyl 4-amino-2,5-dichlorobenzoate.

Chemical Reactivity

-

Amino Group: The primary aromatic amine is a versatile functional handle. It can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents. It is also nucleophilic and can be readily acylated, alkylated, or used in coupling reactions.

-

Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to revert to the carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

-

Aromatic Ring: The chlorine substituents deactivate the ring towards electrophilic aromatic substitution. However, they can potentially be displaced via nucleophilic aromatic substitution under forcing conditions or be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Analytical Methodologies

Robust analytical methods are crucial for quality control, ensuring the purity and identity of the compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

General HPLC Protocol for Analysis

This protocol is a validated starting point, adaptable for various HPLC systems. The principle is to separate the analyte from impurities based on its polarity.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical starting point could be 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm), determined by a UV scan.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and a standard for comparison. The retention time confirms identity (when compared to a reference standard), and the peak area allows for quantification.

Caption: General HPLC Analytical Workflow.

Applications and Research Context

While specific applications for Methyl 4-amino-2,5-dichlorobenzoate are not extensively documented in public literature, its structural motifs are prevalent in compounds of significant interest:

-

Pharmaceutical Intermediates: Substituted aminobenzoic acids are foundational building blocks in drug synthesis. The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Related structures, such as Methyl 4-amino-2-chlorobenzoate, are used in synthesizing selective Liver X receptor (LXR) agonists, which are investigated for their role in cholesterol transport[7].

-

Agrochemicals: The dichlorobenzene moiety is found in many herbicides and fungicides. For example, the related Methyl 2,5-dichlorobenzoate is used as a plant growth regulator[8][9].

-

Material Science: This compound can serve as a monomer or precursor for specialty polymers and dyes, where the amino group provides a reactive site for polymerization or chromophore attachment.

Safety and Handling

Comprehensive toxicological data for Methyl 4-amino-2,5-dichlorobenzoate is not available[10]. Therefore, it must be handled with the standard precautions for a novel research chemical, assuming it is hazardous. The safety data for structurally similar compounds provides a basis for risk assessment.

-

Hazard Identification: Based on analogs like Methyl 4-amino-3,5-dichlorobenzoate and various chloranilines, the compound should be considered:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield[14].

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid exposed skin[15].

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be necessary[15].

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[2]. Keep away from strong oxidizing agents, strong acids, and strong bases[16].

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Methyl 4-amino-2,5-dichlorobenzoate represents a synthetically valuable, multifunctional building block. While comprehensive experimental data on its physical properties remains to be published, this guide has synthesized a robust technical profile based on its chemical structure, data from analogous compounds, and established chemical principles. By understanding its identity, reactivity, and analytical considerations, researchers can confidently and safely integrate this compound into their discovery and development pipelines, unlocking its potential in creating the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808. [Link]

-

Fine Chemical Industry Information. Exploring Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate: Properties and Applications. [Link]

-

PubChem. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. [Link]

-

ChemBK. 4-Amino-2-Chlorobenzoic Acid Methyl Ester. [Link]

-

Global Substance Registration System. METHYL 2-AMINO-4-(((2,5-DICHLOROPHENYL)AMINO)CARBONYL)BENZOATE. [Link]

-

Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

-

Fisher Scientific. Methyl 2-amino-4-chlorobenzoate - SAFETY DATA SHEET. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIOSH. Alphabetical Method Listing - M - NMAM 4th Edition. [Link]

-

PubChem. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Communications. [Link]

-

Agriculture and Environment Research Unit (AERU). 2,5-dichlorobenzoic acid methyl ester. [Link]

-

ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]

-

Chem-Impex. 4-Amino-2-methylbenzoic acid. [Link]

-

PubChem. Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate | C15H12Cl2N2O3 | CID 761588. [Link]

-

FDA. Analytical Methods (methods used to detect and measure each analyte). [Link]

-

PubChem. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 4-amino-2,5-dichlorobenzoate - CAS:1449239-00-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. L11125.18 [thermofisher.cn]

- 4. Methyl 2-amino-5-chlorobenzoate, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Methyl 2-amino-4-chlorobenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. echemi.com [echemi.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for Methyl 4-amino-2,5-dichlorobenzoate (CAS No. 1449239-00-2). As a crucial intermediate in various synthetic pathways, understanding its chemical stability is paramount for ensuring the integrity of research and the quality of pharmaceutical development processes. This document synthesizes available data, draws logical inferences from structurally similar compounds, and provides field-proven insights into its handling and storage.

Chemical Profile and Inherent Stability Characteristics

Methyl 4-amino-2,5-dichlorobenzoate is a dichlorinated aminobenzoate ester. Its structure, featuring an aromatic amine, a methyl ester, and chlorine substituents on the benzene ring, dictates its reactivity and stability profile.

| Property | Value | Source |

| CAS Number | 1449239-00-2 | ChemScene[1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | ChemScene[1] |

| Molecular Weight | 220.05 g/mol | ChemScene[1] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Storage Temperature | Room Temperature | Sunway Pharm Ltd[2] |

The presence of both an amino group and an ester functionality makes the molecule susceptible to specific degradation pathways. The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the aromatic ring and the pKa of the amino group.

Potential Degradation Pathways

Based on the chemical structure of Methyl 4-amino-2,5-dichlorobenzoate, two primary degradation pathways are of concern: hydrolysis and oxidation. The conditions under which these degradation processes occur are critical to defining appropriate storage and handling procedures.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to yield 4-amino-2,5-dichlorobenzoic acid and methanol. This reaction is one of the most common degradation routes for ester-containing compounds.[3] The rate of hydrolysis is significantly influenced by pH and temperature.

Caption: Hydrolytic degradation of Methyl 4-amino-2,5-dichlorobenzoate.

Oxidative Degradation

The aromatic amino group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. This can lead to the formation of colored impurities and potentially polymeric byproducts. The specific oxidation products can be complex and varied. For related aromatic amines, oxidation is a known instability concern.

Caption: Oxidative degradation of Methyl 4-amino-2,5-dichlorobenzoate.

Recommended Storage and Handling Conditions

To maintain the purity and stability of Methyl 4-amino-2,5-dichlorobenzoate, the following storage and handling conditions are recommended, based on information from suppliers of the compound and its isomers, and general best practices for aromatic amines and esters.[2][4][5]

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature in a cool location. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. Keep container tightly sealed. | Protects against atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.[6] |

| Light | Store in a light-resistant container. | Aromatic amines can be sensitive to light, which can catalyze oxidative degradation. |

| Moisture | Store in a dry, well-ventilated place. | Prevents hydrolysis of the ester group. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[4][5] | These substances can accelerate the degradation of the compound. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of dust.[7]

-

Avoid contact with skin and eyes. Safety data for isomers suggests potential for skin, eye, and respiratory irritation.[8]

Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is crucial for assessing the purity of Methyl 4-amino-2,5-dichlorobenzoate and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique for this purpose.

Proposed HPLC Method

The following is a proposed starting point for developing a stability-indicating HPLC method, based on methods for similar compounds. Method validation according to ICH guidelines is essential.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (to be determined experimentally, likely in the 240-260 nm range). |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Forced Degradation Studies Protocol

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting a solution of Methyl 4-amino-2,5-dichlorobenzoate to various stress conditions to intentionally generate degradation products.

Caption: Experimental workflow for forced degradation studies.

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of Methyl 4-amino-2,5-dichlorobenzoate (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 60°C).

-

Photostability: Expose both the solid compound and the stock solution to a calibrated light source as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before injection. Analyze all samples, including an unstressed control, by the validated HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Summary and Key Recommendations

-

Chemical Stability: Methyl 4-amino-2,5-dichlorobenzoate is susceptible to hydrolysis and oxidation.

-

Storage: To ensure long-term stability, store in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere.

-

Handling: Use appropriate personal protective equipment and handle in a well-ventilated area.

-

Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor purity and detect any degradation products.

-

Forced Degradation: Conduct forced degradation studies to understand the degradation profile and to ensure the analytical method is capable of separating all potential degradation products from the parent compound.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of Methyl 4-amino-2,5-dichlorobenzoate throughout its lifecycle in the laboratory and in development processes.

References

-

PubChem. Methyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich. Safety Data Sheet for 4-Amino-3,5-dichlorobenzoic acid. (2024-09-06).

- Supporting Information for a scientific publication.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- GSRDS. METHYL 2-AMINO-4-(((2,5-DICHLOROPHENYL)AMINO)CARBONYL)

- Cole-Parmer.

- Generic Safety Data Sheet inform

- Gassman, P. G., & Gruetzmacher, G. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.

- Thermo Fisher Scientific. Safety Data Sheet for 3-Amino-4-chlorobenzoic acid.

- Benchchem.

- Benchchem. Technical Support Center: Methyl 4-(2-aminoethoxy)

-

PubChem. Methyl 4-aminobenzoate. National Center for Biotechnology Information. [Link]

- Fisher Scientific.

- The Royal Society of Chemistry.

- Sigma-Aldrich.

- NIST. Methyl 4(methylamino)

- Sciencemadness Discussion Board.

- ChemicalBook.

- Babar, T. M., et al. (2004). Methyl 2,5-dichlorobenzoate.

- ResearchGate. The chlorination of 4‐aminobenzoic acid and its methyl ester.

- Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M

- The Royal Society of Chemistry.

- Fisher Scientific.

- Euro Chlor.

-

PubChem. Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

- NIST. Benzoic acid, 4-amino-, methyl ester in the NIST WebBook.

- SpectraBase. Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum.

- ResearchGate.

- ChemicalBook.

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol.

- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul

- GSRDS. METHYL 4-((2,5-DIHYDROXYBENZYL)AMINO)

- Sigma-Aldrich.

- Skibiński, R., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions.

- ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A.

- Biosynth.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 4-amino-2,5-dichlorobenzoate - CAS:1449239-00-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 7. store.sangon.com [store.sangon.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Safety data sheet (SDS) information for Methyl 4-amino-2,5-dichlorobenzoate

Introduction

Methyl 4-amino-2,5-dichlorobenzoate (CAS No. 1449239-00-2) is a halogenated aromatic amine derivative used primarily as a building block in organic synthesis.[1] Its utility in the development of novel chemical entities places it in the hands of researchers and scientists in pharmaceutical and materials science laboratories. Given its specific substitution pattern, a comprehensive understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity.

This guide provides an in-depth analysis of the safety data for Methyl 4-amino-2,5-dichlorobenzoate. Due to the compound's specificity, direct and exhaustive safety studies are not always publicly available. Therefore, this document employs a scientifically rigorous approach, synthesizing data from its closest structural analogs to construct a reliable and precautionary safety profile. This methodology allows us to anticipate potential hazards and establish robust handling protocols, ensuring that researchers can work with this compound confidently and safely.

Chemical Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The key identifiers and properties of Methyl 4-amino-2,5-dichlorobenzoate, supplemented with data from closely related analogs, are summarized below. Proper storage is critical to maintaining its stability and purity.

| Property | Value | Source |

| CAS Number | 1449239-00-2 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 220.05 g/mol | [1][2][3] |

| Synonyms | Benzoic acid, 4-amino-2,5-dichloro-, methyl ester | [1] |

| Appearance | Inferred: Light yellow to beige solid/powder | [4][5] |

| Purity | Typically ≥95% for laboratory use | [1][4] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | [1] |

| Inferred Solubility | Likely soluble in alcohol and ether; slightly soluble in water | [6] |

Hazard Identification and GHS Classification

The diagram below illustrates how the hazard profile is inferred from related molecules. The consistent classification of these analogs as skin, eye, and respiratory irritants provides a strong basis for classifying Methyl 4-amino-2,5-dichlorobenzoate similarly.

Caption: Inferred hazard profile based on structural analogs.

Projected GHS Classification:

-

Hazard Statements:

-

H315 - Causes skin irritation: Consistently found across multiple chlorinated aminobenzoate analogs.[2][5][7][8][9]

-

H319 - Causes serious eye irritation: A common classification for this chemical family.[2][5][7][8][9]

-

H335 - May cause respiratory irritation: Dust or aerosols may irritate the respiratory tract.[2][5][7][8][9]

-

H302 - Harmful if swallowed: Several analogs are classified as acutely toxic via ingestion, so this should be adopted as a precautionary measure.[2][8]

-

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P305+P351+P338, P330.[8][9]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, grounded in understanding the potential hazards, is essential. The following protocols are designed to minimize exposure and ensure safe handling.

Engineering Controls: The First Line of Defense

The primary route of exposure for a solid chemical like this is inhalation of dust and inadvertent contact with skin or eyes. Therefore, engineering controls are not merely recommended; they are required.

-

Chemical Fume Hood: All weighing and handling operations must be conducted inside a certified chemical fume hood. This prevents the escape of fine particulates into the laboratory environment.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed. Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the hazard profile. For a skin and eye irritant, comprehensive protection is necessary.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1) | Protects against splashes and airborne particles entering the eyes, preventing serious irritation.[7][8] |

| Hand | Nitrile gloves (check manufacturer for breakthrough time) | Provides a chemical barrier to prevent direct skin contact and subsequent irritation.[7][8] |

| Body | Long-sleeved laboratory coat | Protects skin on the arms and prevents contamination of personal clothing.[7][8] |

| Respiratory | Not required if handled exclusively in a fume hood. For large-scale work or cleaning spills, a NIOSH/MSHA approved respirator with a P2 or P95 particulate filter is recommended. | Prevents inhalation of dust that can cause respiratory tract irritation.[8][9] |

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures that the compound is handled in a consistent, safe manner every time.

-

Preparation:

-

Verify the fume hood is functioning correctly.

-

Don all required PPE (lab coat, goggles, gloves).

-

Prepare the work surface by laying down absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatula, weigh boat, glassware) within the fume hood.

-

-

Weighing and Transfer:

-

Carefully open the container inside the fume hood to avoid generating dust.

-

Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid scooping in a manner that creates airborne particles.

-

Close the primary container tightly.

-

Carefully transfer the weighed compound into the reaction vessel.

-

-

Post-Handling:

-

Clean the spatula and any contaminated surfaces within the fume hood.

-

Dispose of the weigh boat and bench paper as solid chemical waste.

-

Remove gloves using the proper technique (to avoid contaminating skin) and dispose of them.

-

Wash hands thoroughly with soap and water after the procedure is complete.[7][8]

-

Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Scenarios and First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | Symptoms | First Aid Protocol |

| Eye Contact | Serious irritation, redness, pain. | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][8][9] |

| Skin Contact | Redness, itching, irritation. | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[5][7] |

| Inhalation | Coughing, shortness of breath, irritation of the nasal passages. | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[5][7][10] |

| Ingestion | Potential for gastrointestinal irritation, nausea. | Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water. Seek medical attention immediately.[5][7][9] |

Accidental Release Protocol

The following workflow should be followed for a small-scale laboratory spill.

Caption: Workflow for managing a small chemical spill.

Fire and Reactivity Data

-

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][8]

-

Special Hazards: Thermal decomposition can be hazardous. Expect the release of irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7][10]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8][10]

-

-

Chemical Stability and Reactivity:

-

Stability: The compound is stable under recommended storage conditions (cool, dry, sealed).[8][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could initiate vigorous or exothermic reactions.[6][10][11]

-

Hazardous Reactions: No hazardous polymerization is expected.

-

Toxicological Profile (Inferred)

While a complete toxicological dossier for this specific molecule is not publicly available, the following summary is based on the consistent effects observed in its structural analogs.

-

Acute Toxicity: Expected to be harmful if swallowed (Oral, Category 4) and potentially harmful if inhaled or in contact with skin, based on analogs.[2] The primary acute effects are irritation.

-

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[7][11] Prolonged contact may cause dermatitis.

-

Serious Eye Damage/Irritation: Classified as a serious eye irritant (Category 2/2A).[5][7][11] Direct contact can cause significant irritation and potential damage.

-

Respiratory/Skin Sensitization: No data is available to suggest it is a sensitizer.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA, based on data from analogs.[9]

-

Specific Target Organ Toxicity (STOT):

The toxicological properties have not been fully investigated, and the compound should be handled with the care afforded to all novel research chemicals.[9][11]

Conclusion

Methyl 4-amino-2,5-dichlorobenzoate should be handled as a hazardous chemical with significant irritant properties affecting the skin, eyes, and respiratory system, and as a substance that is potentially harmful if swallowed. The cornerstone of its safe use lies in a combination of robust engineering controls (fume hood), appropriate personal protective equipment, and strict adherence to established handling and emergency protocols. By adopting the comprehensive safety framework outlined in this guide, researchers and drug development professionals can effectively mitigate risks and maintain a safe laboratory environment.

References

-

PubChem. Methyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

LookChem. Exploring Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate: Properties and Applications. [Link]

-

Alfa Aesar. Safety Data Sheet - Methyl 4-aminobenzoate. [Link]

-

ChemBK. 4-Amino-2-Chlorobenzoic Acid Methyl Ester. [Link]

-

Sunway Pharm Ltd. Methyl 4-amino-2,5-dichlorobenzoate. [Link]

-

PubChem. Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

AERU. 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-amino-2,5-dichlorobenzoate - CAS:1449239-00-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. innospk.com [innospk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 4-amino-2,5-dichlorobenzoate

Methyl 4-amino-2,5-dichlorobenzoate is a key chemical intermediate whose structural motifs are prevalent in a variety of pharmacologically active molecules and functional materials. The presence of an aromatic amine, a methyl ester, and two chlorine atoms on the benzene ring provides multiple reactive sites for further chemical transformations. This versatility makes it a valuable building block in the synthesis of more complex molecules, including but not limited to, novel agrochemicals, dyes, and pharmaceutical agents. The strategic placement of the chloro- and amino-substituents influences the electronic and steric properties of the molecule, allowing for selective modifications and the construction of diverse molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to Methyl 4-amino-2,5-dichlorobenzoate, offering a critical analysis of each methodology, detailed experimental protocols, and insights into process optimization.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-amino-2,5-dichlorobenzoate is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 1449239-00-2 |

| Molecular Formula | C₈H₇Cl₂NO₂ |